Enkephalin-leu, arg(6)-phenh2(7)-
Overview
Description
Enkephalin-leu, arg(6)-phenh2(7)- is a synthetic peptide derivative of the naturally occurring enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are found in the central nervous system of vertebrates, including humans. This particular compound is a modified form of leucine-enkephalin, with specific substitutions at the sixth and seventh positions, making it a unique and potent variant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-leu, arg(6)-phenh2(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of enkephalin-leu, arg(6)-phenh2(7)- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Enkephalin-leu, arg(6)-phenh2(7)- can undergo various chemical reactions, including:
Oxidation: The methionine residue, if present, can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Amino acid derivatives or chemical groups can be introduced using SPPS techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Scientific Research Applications
Enkephalin-leu, arg(6)-phenh2(7)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its role in pain modulation, neurotransmission, and receptor binding studies.
Medicine: Explored for its potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs, diagnostic tools, and biochemical assays.
Mechanism of Action
Enkephalin-leu, arg(6)-phenh2(7)- exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor (δOR) and the mu-opioid receptor (μOR). Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This results in decreased neuronal excitability and pain perception.
Comparison with Similar Compounds
Leucine-enkephalin: The parent compound with the sequence Tyr-Gly-Gly-Phe-Leu.
Methionine-enkephalin: Another naturally occurring enkephalin with the sequence Tyr-Gly-Gly-Phe-Met.
Met-enkephalin-arg(6)-phe(7)-: A variant of methionine-enkephalin with substitutions at the sixth and seventh positions.
Comparison: Enkephalin-leu, arg(6)-phenh2(7)- is unique due to its specific substitutions, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool for studying opioid receptor interactions and developing new therapeutic agents.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48)/t31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDAPIKHGDEEX-ZZTWKDBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N11O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230508 | |
Record name | Enkephalin-leu, arg(6)-phenh2(7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80690-78-4 | |
Record name | Enkephalin-leu, arg(6)-phenh2(7)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin-leu, arg(6)-phenh2(7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.